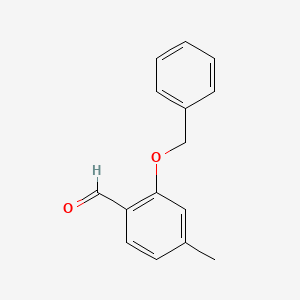

2-(Benzyloxy)-4-methylbenzaldehyde

Übersicht

Beschreibung

2-(Benzyloxy)-4-methylbenzaldehyde is a benzaldehyde derivative used as an organic chemical synthesis intermediate . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole . In another study, a series of 1-(2-aryloxy-2-phenylethyl)-1,2,3-triazole derivatives (Miconazole analogs) was obtained via copper-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 359.0±17.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.5±3.0 kJ/mol, and flash point of 165.2±14.5 °C .Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation in Organic Chemistry

One application of 2-(Benzyloxy)-4-methylbenzaldehyde is in the field of catalytic oxidation. A study by Wu et al. (2016) demonstrated the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to corresponding aldehydes, including 4-methylbenzaldehyde, in water at room temperature. This method achieved high yields and exhibited wide substrate scope and high functional group tolerance.

Organic Synthesis

In organic synthesis, this compound derivatives have been synthesized through various methods. For example, Ma et al. (2016) developed a method for synthesizing 2-benzylbenzaldehyde derivatives via a C(sp(3))-H activation process using acetohydrazone as a transient directing group. Similarly, Dubost et al. (2011) synthesized substituted 2-bromobenzaldehydes from benzaldehydes through a palladium-catalyzed ortho-bromination process.

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have shown potential. Lin et al. (2005) prepared a series of benzyloxybenzaldehyde derivatives and tested them against the HL-60 cell line for anticancer activity. They found that compounds like 2-(benzyloxy)-4-methoxybenzaldehyde exhibited significant activity, suggesting potential applications in cancer treatment.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-(Benzyloxy)-4-methylbenzaldehyde are not mentioned in the available literature, the use of similar benzyl ethers in chemical synthesis is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .

Wirkmechanismus

Target of Action

This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst . The exact mode of action for “2-(Benzyloxy)-4-methylbenzaldehyde” would depend on its specific targets and the biochemical context in which it is used.

Biochemical Pathways

Without specific information on the targets of “this compound”, it’s difficult to determine the exact biochemical pathways it might affect. Compounds involved in suzuki–miyaura cross-coupling reactions can influence a variety of biochemical pathways depending on the specific compounds being coupled .

Result of Action

The result of the action of “this compound” would depend on its specific targets and the biochemical pathways it affects. In the context of Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond .

Biochemische Analyse

Biochemical Properties

2-(Benzyloxy)-4-methylbenzaldehyde can participate in biochemical reactions such as the Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction could involve interactions with various enzymes, proteins, and other biomolecules, contributing to the overall reaction mechanism .

Cellular Effects

The cellular effects of this compound are not fully understood due to limited research. Related compounds have shown to influence cell function. For instance, certain derivatives have displayed remarkable potency and selectivity for CARM1, an enzyme implicated in various cancers, along with notable antiproliferative effects against melanoma cell lines .

Molecular Mechanism

The molecular mechanism of this compound is not well-studied. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound could interact with palladium, contributing to the formation of new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

It’s important to consider factors such as the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-methyl-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUEDBTGJKGJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)

![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)

![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)

![4-methoxybenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2972217.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)

![2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2972229.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2972230.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)